molecular formula C11H7N3O B14415488 2-Diazonio-1-(quinolin-2-yl)ethen-1-olate CAS No. 83308-26-3

2-Diazonio-1-(quinolin-2-yl)ethen-1-olate

Cat. No.: B14415488
CAS No.: 83308-26-3
M. Wt: 197.19 g/mol
InChI Key: PJKKWVLFVBSFBO-UHFFFAOYSA-N
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Description

2-Diazonio-1-(quinolin-2-yl)ethen-1-olate is a chemical compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 2-Diazonio-1-(quinolin-2-yl)ethen-1-olate typically involves the reaction of quinoline derivatives with diazonium salts. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to introduce the diazonium group at the desired position on the quinoline ring. Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(quinolin-2-yl)ethen-1-olate involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various quinoline derivatives with specific biological activities .

Comparison with Similar Compounds

Properties

CAS No.

83308-26-3

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

2-diazo-1-quinolin-2-ylethanone

InChI

InChI=1S/C11H7N3O/c12-13-7-11(15)10-6-5-8-3-1-2-4-9(8)14-10/h1-7H

InChI Key

PJKKWVLFVBSFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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